Alr2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

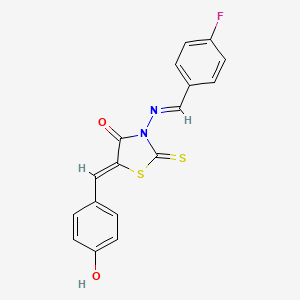

Molecular Formula |

C17H11FN2O2S2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(5Z)-3-[(E)-(4-fluorophenyl)methylideneamino]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H11FN2O2S2/c18-13-5-1-12(2-6-13)10-19-20-16(22)15(24-17(20)23)9-11-3-7-14(21)8-4-11/h1-10,21H/b15-9-,19-10+ |

InChI Key |

SXIVCVGTXXFVMO-SUQUQSPJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)F)O |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Alr2-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alr2-IN-2 is a potent and selective inhibitor of Aldose Reductase (ALR2), a critical enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. This technical guide elucidates the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its interaction with the relevant biological pathway and experimental workflows. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's core functional characteristics.

Introduction to Aldose Reductase (ALR2)

Aldose reductase (ALR2; EC 1.1.1.21) is the first and rate-limiting enzyme of the polyol pathway. Under normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to the saturation of the hexokinase pathway and a shunting of excess glucose through the polyol pathway. ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concomitant depletion of NADPH and NAD+ can lead to osmotic stress, oxidative stress, and the formation of advanced glycation end products (AGEs), all of which contribute to the long-term complications of diabetes, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of ALR2 is a key therapeutic strategy for the management of these complications.

Mechanism of Action of this compound

This compound, also identified as compound 2d in the primary literature, is a novel, non-acidic, rhodanine-based inhibitor of ALR2.[1] Its mechanism of action is centered on its potent and selective inhibition of the ALR2 enzyme.

Enzymatic Inhibition

This compound acts as a potent inhibitor of rat lens ALR2.[1] The inhibitory activity of this compound has been quantified, demonstrating its high affinity for the target enzyme. Furthermore, this compound exhibits selectivity for ALR2 over the structurally related aldehyde reductase (ALR1), an important consideration for reducing potential off-target effects.[1]

Structural Basis of Inhibition

In silico docking studies have provided insights into the binding mode of this compound within the active site of ALR2. The deprotonated p-hydroxybenzylidene group of the molecule is predicted to interact with the anion-binding sub-pocket of the enzyme, forming a strong hydrogen bond and charge interactions. This interaction is crucial for the high inhibitory potency of the compound.

Quantitative Data

The inhibitory potency and selectivity of this compound have been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound.[1]

| Parameter | Value | Enzyme Source |

| IC50 (ALR2) | 27 nM | Rat Lens |

| IC50 (ALR1) | 228 nM | Rat Kidney |

| Selectivity Index (ALR1/ALR2) | 8.44 | - |

IC50: The half maximal inhibitory concentration. Selectivity Index: The ratio of the IC50 for ALR1 to the IC50 for ALR2. A higher value indicates greater selectivity for ALR2.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay

4.1.1. Enzyme Preparation:

-

ALR2: Partially purified from rat lenses. Lenses are homogenized in a cold phosphate buffer (pH 6.2). The homogenate is centrifuged, and the supernatant is subjected to ammonium sulfate precipitation. The resulting precipitate is redissolved and dialyzed to yield the partially purified enzyme.

-

ALR1: Partially purified from rat kidneys following a similar homogenization, centrifugation, and ammonium sulfate precipitation protocol as for ALR2.

4.1.2. Assay Principle:

The enzymatic activity is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

4.1.3. Assay Components:

-

Phosphate buffer (pH 6.2)

-

NADPH solution

-

Aldose Reductase (ALR2) or Aldehyde Reductase (ALR1) enzyme preparation

-

Substrate: DL-glyceraldehyde for ALR2, and p-nitrobenzaldehyde for ALR1

-

Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

4.1.4. Assay Procedure:

-

A reaction mixture is prepared in a cuvette containing the phosphate buffer, NADPH, and the enzyme solution.

-

The inhibitor, at various concentrations, is added to the reaction mixture and pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the substrate (DL-glyceraldehyde for ALR2 or p-nitrobenzaldehyde for ALR1).

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the absence of the inhibitor (control).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the polyol pathway and the point of inhibition by this compound.

Caption: The Polyol Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro screening of this compound.

Caption: Workflow for In Vitro Inhibition Assay of this compound.

References

Alr2-IN-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of Alr2-IN-2, a potent and selective inhibitor of Aldose Reductase (ALR2). This compound, also known as compound 5f, was identified through a sophisticated discovery pipeline integrating ligand-based and structure-based virtual screening, followed by experimental validation. Its chemical structure is (Z)-5-(4-hydroxybenzylidene)-3-((5-methylthiophen-2-yl)methyl)rhodanine. This guide details the discovery process, the multi-step synthesis pathway with explicit experimental protocols, and the quantitative biological data supporting its activity. All signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate understanding.

Discovery of this compound

The discovery of this compound was the result of a systematic approach aimed at identifying novel, non-carboxylic acid inhibitors of ALR2 with improved pharmacokinetic profiles. The process involved a multi-stage virtual screening cascade, followed by chemical synthesis and biological evaluation.

Virtual Screening and Candidate Selection

The initial phase of discovery involved the computational screening of large chemical libraries to identify compounds with a high probability of binding to the active site of the ALR2 enzyme. This was achieved through a combination of:

-

Ligand-Based Virtual Screening: This approach utilized the structural information of known ALR2 inhibitors to identify novel compounds with similar pharmacophoric features.

-

Structure-Based Virtual Screening: Employing the crystal structure of the ALR2 enzyme, molecular docking simulations were performed to predict the binding affinity and pose of candidate molecules within the enzyme's active site.

This dual screening strategy led to the identification of a rhodanine scaffold as a promising starting point for inhibitor design.

Lead Optimization and Identification of this compound

Following the initial screening, a series of rhodanine-based derivatives were synthesized and evaluated for their inhibitory activity against ALR2. This lead optimization phase focused on modifying substituents on the rhodanine core to enhance potency and selectivity. This compound (also referred to as compound 2d or 2f in various publications) emerged from this effort as a highly potent inhibitor.

The discovery workflow is summarized in the diagram below:

Synthesis Pathway of this compound

The synthesis of this compound, (Z)-5-(4-hydroxybenzylidene)-3-((5-methylthiophen-2-yl)methyl)rhodanine, is achieved through a two-step process. The first step involves the N-alkylation of the rhodanine core, followed by a Knoevenagel condensation.

The overall synthesis pathway is depicted below:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established chemical methodologies for similar rhodanine derivatives.

Step 1: Synthesis of 3-((5-methylthiophen-2-yl)methyl)rhodanine (Intermediate 1)

Materials:

-

Rhodanine

-

2-(chloromethyl)-5-methylthiophene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of rhodanine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-(chloromethyl)-5-methylthiophene (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-((5-methylthiophen-2-yl)methyl)rhodanine.

Step 2: Synthesis of (Z)-5-(4-hydroxybenzylidene)-3-((5-methylthiophen-2-yl)methyl)rhodanine (this compound)

Materials:

-

3-((5-methylthiophen-2-yl)methyl)rhodanine (Intermediate 1)

-

4-Hydroxybenzaldehyde

-

Piperidine

-

Ethanol

Procedure:

-

Dissolve 3-((5-methylthiophen-2-yl)methyl)rhodanine (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield (Z)-5-(4-hydroxybenzylidene)-3-((5-methylthiophen-2-yl)methyl)rhodanine (this compound) as a solid.

Quantitative Data

The inhibitory activity of this compound against Aldose Reductase (ALR2) and its selectivity over the related enzyme Aldehyde Reductase (ALR1) have been determined. The data is summarized in the table below.

| Compound | Target Enzyme | IC₅₀ (nM)[1][2] |

| This compound | Rat ALR2 | 22 - 27 |

| This compound | Rat ALR1 | 116 - 228 |

Note: The range in IC₅₀ values reflects data from different experimental batches reported by the same vendor.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage. By inhibiting ALR2, this compound blocks this first and rate-limiting step of the polyol pathway.

Conclusion

This compound is a potent and selective inhibitor of Aldose Reductase discovered through a modern drug discovery process that combines computational and experimental approaches. Its synthesis is straightforward, involving standard organic chemistry reactions. The quantitative data confirms its high potency and selectivity, making it a valuable tool for research into diabetic complications and a promising candidate for further preclinical and clinical development. This technical guide provides the essential information for researchers and drug development professionals to understand and utilize this important molecule.

References

A comprehensive analysis of primary research on Aldose Reductase 2 (ALR2) inhibitors reveals a dynamic field of study, though specific data for a compound designated "Alr2-IN-2" remains elusive in the current scientific literature. This technical guide will provide an in-depth overview of the core principles, experimental approaches, and key signaling pathways pertinent to the broader class of ALR2 inhibitors, drawing from available research on analogous compounds.

Aldose reductase 2, a key enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1][2][3][4][5] Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol, the accumulation of which leads to osmotic stress and subsequent cellular damage in various tissues.[4][5] Consequently, the inhibition of ALR2 is a major therapeutic strategy for the management of these complications.[1][2] While numerous ALR2 inhibitors have been developed, challenges such as poor selectivity over the related enzyme Aldehyde Reductase 1 (ALR1) have hindered their clinical translation.[1][2][6][7]

Quantitative Analysis of ALR2 Inhibitors

The following table summarizes representative quantitative data for various ALR2 inhibitors, illustrating the typical parameters assessed in primary research. It is important to note that this data is not specific to "this compound" but represents the broader class of ALR2 inhibitors.

| Compound Class | Example Compound | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Index (ALR1/ALR2) | Reference |

| Hydantoin-based | FM7B | 1.14 | - | 37.03 | [8] |

| Hydantoin-based | FM6B | 1.02 | - | 43.63 | [8] |

| Hydantoin-based | FM9B | 1.08 | - | 45.14 | [8] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 indicates higher potency. The selectivity index is a crucial parameter, with higher values indicating greater selectivity for ALR2 over ALR1.

Core Experimental Protocols

The evaluation of ALR2 inhibitors involves a series of standardized in vitro and in vivo assays. The methodologies outlined below are fundamental to the characterization of these compounds.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of a compound against ALR2 and ALR1.

Methodology:

-

Enzyme Preparation: Recombinant human ALR2 and ALR1 are expressed and purified.

-

Assay Buffer: A standard buffer solution (e.g., sodium phosphate buffer) containing NADPH, a co-factor for the enzyme, is prepared.

-

Substrate: DL-glyceraldehyde is commonly used as a substrate for the enzymatic reaction.

-

Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in various concentrations.

-

Reaction Initiation: The enzyme, buffer, NADPH, and inhibitor are pre-incubated. The reaction is initiated by the addition of the substrate.

-

Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Models of Diabetic Complications

Objective: To assess the efficacy of an ALR2 inhibitor in a living organism.

Methodology:

-

Animal Model: A diabetic animal model, typically streptozotocin-induced diabetic rats or mice, is used.

-

Drug Administration: The test compound is administered orally or via another appropriate route over a specified period.

-

Endpoint Assessment: Various parameters related to diabetic complications are measured. For example, in studies of diabetic nephropathy, markers such as urinary albumin excretion and kidney histology are evaluated.[8]

-

Data Analysis: The effects of the inhibitor are compared to a vehicle-treated control group to determine statistical significance.

Signaling Pathways and Experimental Workflows

The inhibition of ALR2 impacts downstream signaling pathways implicated in diabetic pathology. The following diagrams illustrate these relationships and a typical experimental workflow for inhibitor screening.

Caption: The Polyol Pathway and Downstream Signaling in Diabetic Complications.

References

- 1. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An in silico Approach for Identification of Novel Natural Selective ALR2 Inhibitors from Cynomorium songaricum for Treating Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scispace.com [scispace.com]

- 8. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Aldose Reductase 2 (ALR2) and its Role in the Polyol Pathway: A Focus on ALR2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The polyol pathway, a secondary route for glucose metabolism, becomes significantly activated under hyperglycemic conditions, contributing to the pathogenesis of diabetic complications. The rate-limiting enzyme in this pathway, Aldose Reductase 2 (ALR2), has emerged as a critical therapeutic target. This technical guide provides a comprehensive overview of the polyol pathway, the function of ALR2, and the current landscape of ALR2 inhibitors. While the specific compound "Alr2-IN-2" did not yield specific public data, this document will focus on well-characterized ALR2 inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in the field of diabetic complications and drug development.

The Polyol Pathway and the Central Role of ALR2

Under normal physiological conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate energy. However, in states of hyperglycemia, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. This pathway consists of a two-step enzymatic process.

-

Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme Aldose Reductase 2 (ALR2), with NADPH as a cofactor.

-

Sorbitol to Fructose: Sorbitol is then oxidized to fructose by the enzyme sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.

The overactivation of this pathway in diabetic tissues leads to several detrimental downstream effects:

-

Sorbitol Accumulation: Sorbitol is a polyol and does not readily diffuse across cell membranes. Its intracellular accumulation creates a hyperosmotic environment, leading to osmotic stress, cell swelling, and ultimately, cellular damage. This is particularly relevant in insulin-independent tissues like the lens, retina, nerves, and kidneys.

-

NADPH Depletion: The conversion of glucose to sorbitol consumes NADPH. NADPH is a crucial cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH impairs the cell's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular injury.

-

Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose increases the cytosolic NADH/NAD+ ratio, which can disrupt cellular redox balance and inhibit key metabolic enzymes.

-

Advanced Glycation End-products (AGEs) Formation: The fructose produced in the polyol pathway can be phosphorylated to fructose-3-phosphate, a potent precursor for the formation of advanced glycation end-products (AGEs). AGEs are known to contribute to diabetic complications by cross-linking proteins, altering their function, and promoting inflammation.

These pathological consequences of an overactive polyol pathway are strongly implicated in the development of diabetic neuropathy, nephropathy, retinopathy, and cataracts.

Figure 1: The Polyol Pathway and its role in diabetic complications.

ALR2 Inhibitors: Mechanism of Action and Quantitative Data

Given the pivotal role of ALR2 in the polyol pathway, its inhibition has been a major focus of drug development efforts to prevent or treat diabetic complications. ALR2 inhibitors (ARIs) are compounds that bind to the active site of the ALR2 enzyme, preventing the conversion of glucose to sorbitol.

A number of ARIs have been developed and investigated in preclinical and clinical studies. The following table summarizes the in vitro potency of several well-characterized ALR2 inhibitors.

| Compound | IC50 (Human ALR2) | Ki | Source of ALR2 |

| Zopolrestat | 3.1 nM[1] | 2.5 µM (for glucose)[2] | Human Placenta[3] |

| Fidarestat | 0.44 µM (for a metabolite)[4] | Not explicitly found | Not specified[4] |

| Epalrestat | 72 nM[5] | Not explicitly found | Not specified[5] |

| Ponalrestat | Not explicitly found | Ki values reported[3] | Bovine Lens[3] |

| Sorbinil | Not explicitly found | Ki values reported[3] | Human Brain[3] |

Note on Data Interpretation: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of inhibitor potency. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. Ki is an intrinsic measure of the binding affinity of an inhibitor to an enzyme and is independent of substrate concentration. A lower IC50 or Ki value indicates a more potent inhibitor. It is important to note that direct comparison of these values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for ALR2 Inhibition Assays

The evaluation of potential ALR2 inhibitors relies on robust and reproducible in vitro and in vivo experimental models.

In Vitro ALR2 Enzyme Inhibition Assay (Spectrophotometric Method)

This is the most common method for determining the inhibitory activity of a compound against purified or partially purified ALR2.

Principle: The activity of ALR2 is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde). The rate of NADPH oxidation is proportional to the ALR2 activity.

Materials and Reagents:

-

ALR2 Enzyme: Purified recombinant human ALR2 or a tissue homogenate rich in ALR2 (e.g., from rat lens or kidney).

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.2).

-

Cofactor Solution: NADPH solution (e.g., 0.1 mM in assay buffer).

-

Substrate Solution: DL-glyceraldehyde solution (e.g., 1 mM in assay buffer).

-

Test Compound (Inhibitor): Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Positive Control: A known ALR2 inhibitor (e.g., Epalrestat).

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer capable of reading absorbance at 340 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare fresh assay buffer, cofactor solution, and substrate solution on the day of the experiment.

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., 10 mM in DMSO).

-

Create a series of dilutions of the test compound and positive control in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Include a "no enzyme" control and a "no substrate" control to account for background absorbance changes.

-

-

Pre-incubation:

-

Incubate the plate at 32°C for 10 minutes.[6]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of NADPH solution (0.1 mM) to each well.[6]

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Figure 2: Experimental workflow for an in vitro ALR2 inhibition assay.

In Vivo Models for Evaluating ALR2 Inhibitors

To assess the efficacy of ALR2 inhibitors in a physiological context, various animal models of diabetes are employed.

-

Streptozotocin (STZ)-induced Diabetic Rodents: This is a widely used model where diabetes is induced by the administration of STZ, a chemical that is toxic to pancreatic β-cells. These animals develop hyperglycemia and subsequently exhibit diabetic complications, providing a platform to test the therapeutic effects of ARIs. In such models, fidarestat has been shown to improve nerve blood flow and suppress the increase in sorbitol and fructose in the sciatic nerve of diabetic rats.[7]

-

Galactosemic Rodents: In this model, animals are fed a high-galactose diet. Galactose is a substrate for ALR2 and its conversion to galactitol leads to cataract formation. This model is particularly useful for studying the role of the polyol pathway in diabetic cataracts.

-

Genetically Diabetic Rodents: Models such as the db/db mouse, which has a mutation in the leptin receptor and develops obesity and type 2 diabetes, are also utilized to study the long-term effects of ARIs on various diabetic complications.

Clinical Significance and Future Directions

The development of ALR2 inhibitors has been a long and challenging journey. While numerous compounds have shown promise in preclinical studies, their translation to clinical success has been limited.

-

Epalrestat is currently the only approved ARI for the treatment of diabetic neuropathy in several countries, including Japan and India.[8] Clinical studies have shown that Epalrestat can improve subjective symptoms and nerve conduction velocity in patients with diabetic neuropathy.

-

Fidarestat has demonstrated positive effects on nerve conduction and subjective symptoms of diabetic neuropathy in clinical trials.[7][9] A 52-week, multicenter, placebo-controlled, double-blind study involving 279 patients with diabetic neuropathy showed significant improvements in several electrophysiological measures and subjective symptoms in the fidarestat-treated group compared to placebo.[10]

-

Zopolrestat and other ARIs have been investigated in clinical trials but have not yet received regulatory approval for widespread use, often due to issues with efficacy or side effects.[9]

The mixed results from clinical trials highlight the complexity of diabetic complications and the challenges in targeting a single pathway. Future research in this area may focus on:

-

Developing more potent and selective ALR2 inhibitors with improved pharmacokinetic and safety profiles.

-

Investigating combination therapies that target multiple pathways involved in diabetic complications.

-

Identifying biomarkers to select patient populations who are most likely to respond to ARI therapy.

-

Exploring the role of ALR2 in other inflammatory conditions , as emerging evidence suggests its involvement beyond diabetic complications.

Conclusion

The polyol pathway, driven by the enzyme ALR2, plays a significant role in the pathogenesis of diabetic complications. Inhibition of ALR2 remains a promising therapeutic strategy to mitigate the debilitating effects of long-term hyperglycemia. While the development of clinically successful ALR2 inhibitors has been challenging, ongoing research continues to refine our understanding of this pathway and identify novel therapeutic agents. This technical guide provides a foundational understanding of the polyol pathway, the function of ALR2, and the methodologies used to evaluate its inhibitors, serving as a valuable resource for researchers dedicated to combating diabetic complications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of in vitro and in vivo fidarestat metabolites: Toxicity and efficacy evaluation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

Aldose Reductase 2 (ALR2): A Comprehensive Technical Guide on its Function, Structure, and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldose Reductase 2 (ALR2), a member of the aldo-keto reductase superfamily, is a critical enzyme in the polyol pathway of glucose metabolism.[1][2] Under hyperglycemic conditions, its increased activity leads to the accumulation of sorbitol, a process implicated in the pathogenesis of secondary diabetic complications such as neuropathy, nephropathy, retinopathy, and cataract formation.[3][4][5] This guide provides an in-depth technical overview of ALR2, detailing its biochemical function, three-dimensional structure, catalytic mechanism, and the strategies employed for its inhibition. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Function of Aldose Reductase 2 (ALR2)

The Polyol Pathway

ALR2 is the first and rate-limiting enzyme in the polyol pathway, an alternative route for glucose metabolism that does not require ATP.[1] In this pathway, ALR2 utilizes NADPH as a cofactor to reduce glucose to sorbitol.[1][3] Subsequently, the enzyme sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, using NAD+ as a cofactor.[1][6]

Under normal glycemic conditions, this pathway accounts for only a small fraction (~3%) of glucose metabolism. However, in hyperglycemic states, as seen in diabetes mellitus, the flux through the polyol pathway can increase to process over 30% of glucose.[6] This surge in activity is central to the development of diabetic complications.

References

- 1. AldoseReductase [psafeonline.net]

- 2. Aldose reductase - Wikipedia [en.wikipedia.org]

- 3. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erythrocyte aldose reductase activity and sorbitol levels in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Early In Vitro Evaluation of Aldose Reductase (ALR2) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "Alr2-IN-2" did not yield any specific data or studies. The following guide is a comprehensive overview of the early in vitro studies of Aldose Reductase (ALR2) and its inhibitors, based on available scientific literature.

Introduction to Aldose Reductase (ALR2)

Aldose reductase (ALR2), a member of the aldo-keto reductase superfamily, is a key enzyme in the polyol pathway.[1] Under normal glycemic conditions, its role in glucose metabolism is minor compared to hexokinase.[1] However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[1] This enhanced activity of ALR2 has been implicated in the pathogenesis of diabetic complications, including nephropathy, retinopathy, and neuropathy.[2][3] The conversion of glucose to sorbitol by ALR2, with the subsequent accumulation of sorbitol, leads to osmotic and oxidative stress, contributing to cellular damage.[1][4] Consequently, ALR2 has emerged as a significant therapeutic target for the development of novel drugs to manage these complications.[1][4]

The Polyol Pathway and Its Role in Diabetic Complications

The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by ALR2 with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH).[1] In hyperglycemic conditions, the increased activity of this pathway leads to several detrimental downstream effects:

-

Sorbitol Accumulation: Intracellular accumulation of sorbitol, which does not easily cross cell membranes, creates an osmotic imbalance, leading to cell swelling and damage.[1]

-

Increased Oxidative Stress: The consumption of NADPH by ALR2 can deplete the cellular pool of this crucial reducing equivalent, which is essential for the regeneration of the antioxidant glutathione (GSH). This depletion can lead to increased susceptibility to oxidative stress.[4]

-

Advanced Glycation End Products (AGEs): The fructose generated in the polyol pathway is a more potent glycating agent than glucose, leading to the formation of AGEs, which contribute to diabetic complications.[1]

In Vitro Evaluation of ALR2 Inhibitors

The development of ALR2 inhibitors involves a series of in vitro and in silico studies to identify and characterize potent and selective compounds.

Data Presentation: Inhibitory Activity of Novel Compounds

The following table summarizes the in vitro inhibitory activity of recently developed hydantoin-based dual inhibitors of ALR2 and Poly (ADP-ribose) polymerase-1 (PARP-1).[2]

| Compound | ALR2 IC₅₀ (µM) | PARP-1 IC₅₀ (µM) | ALR1 Selectivity Index |

| FM6B | 1.02 | 0.95 | 43.63 |

| FM7B | 1.14 | 0.81 | 37.03 |

| FM9B | 1.08 | 1.42 | 45.14 |

| Data sourced from a study on hydantoin-based dual inhibitors.[2] |

Experimental Protocols

A typical workflow for the discovery and initial evaluation of novel ALR2 inhibitors involves computational screening followed by in vitro enzymatic assays.

3.2.1. In Silico Screening

-

Protein Preparation: The three-dimensional crystal structure of human ALR2 is obtained from the Protein Data Bank (PDB), for instance, PDB ID: 4JIR_A.[4] The protein structure is prepared for docking by removing water molecules, co-crystalized ligands, and inhibitors.[4]

-

Molecular Docking: Designed compounds are docked into the active site of ALR2 to predict their binding affinity and interaction modes. This helps in prioritizing compounds for synthesis and in vitro testing.[2][4]

-

ADMET Profiling: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds to assess their drug-likeness.[4]

3.2.2. In Vitro Enzymatic Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against ALR2 and to assess their selectivity over the related enzyme aldehyde reductase (ALR1).[2]

-

General Procedure:

-

Recombinant human ALR2 and ALR1 enzymes are purified.

-

The assay is typically performed in a phosphate buffer.

-

The reaction mixture contains the enzyme, NADPH, and a substrate (e.g., DL-glyceraldehyde).

-

The test compounds are added at various concentrations.

-

The reaction is initiated by the addition of the substrate.

-

The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

-

The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

ALR2 Inhibition as a Therapeutic Strategy

The inhibition of ALR2 is a promising therapeutic strategy to prevent or slow the progression of diabetic complications. By blocking the first step of the polyol pathway, ALR2 inhibitors can mitigate the downstream pathological effects of hyperglycemia.

Conclusion

The in vitro evaluation of ALR2 inhibitors is a critical step in the development of new therapies for diabetic complications. Through a combination of in silico modeling and enzymatic assays, researchers can identify and optimize potent and selective inhibitors. The data from these early studies provide the foundation for further preclinical and clinical development. While challenges such as achieving high selectivity and favorable pharmacokinetic profiles remain, the continued exploration of novel chemical scaffolds holds promise for the future management of diabetes-related pathologies.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Alr2-IN-2: A Technical Guide to its Selectivity for Aldose Reductase (ALR2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the inhibitor Alr2-IN-2 for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1). This document compiles quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a comprehensive resource for researchers in the field of diabetic complications and drug development.

Quantitative Selectivity Data

This compound, a rhodanine-based compound, has been identified as a potent inhibitor of rat aldose reductase. Its selectivity for ALR2 over ALR1 is a key characteristic for its potential as a therapeutic agent, as off-target inhibition of ALR1 can lead to undesirable side effects. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Data from multiple sources, citing the same primary research, indicate a significant selectivity profile. Two compounds from the same study, designated as 2d and 2f (both referred to as this compound by chemical suppliers), demonstrate this selectivity[1][2][3][4].

| Compound Designation | Target Enzyme | IC50 (nM) | Selectivity (ALR1 IC50 / ALR2 IC50) |

| This compound (2d) | Rat ALR2 | 27 | 8.4-fold |

| Rat ALR1 | 228 | ||

| This compound (2f) | Rat ALR2 | 22 | 5.3-fold |

| Rat ALR1 | 116 |

Table 1: In vitro inhibitory potency of this compound compounds against rat ALR2 and ALR1.[1][2]

Signaling Pathways

Understanding the distinct roles of ALR2 and ALR1 is crucial for appreciating the importance of inhibitor selectivity.

ALR2 and the Polyol Pathway

Under hyperglycemic conditions, as seen in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. ALR2 is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.

References

- 1. Aldose reductase functions as a detoxification system for lipid peroxidation products in vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of human aldehyde reductase: characterization of the active site pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aldose Reductase Inhibitors: A Focus on Alr2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aldose reductase inhibitors (ARIs), with a specific focus on the promising, non-acidic rhodanine-based inhibitor, Alr2-IN-2. This document details the core mechanism of aldose reductase in diabetic complications, presents key preclinical data for this compound, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Introduction: The Role of Aldose Reductase in Diabetic Complications

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under normoglycemic conditions, this pathway is of minor significance for glucose metabolism. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux through the polyol pathway is significantly increased. This leads to the intracellular accumulation of sorbitol, which in turn causes osmotic stress and a cascade of downstream pathological events. These include increased oxidative stress, formation of advanced glycation end products (AGEs), and activation of protein kinase C (PKC), all of which contribute to the long-term complications of diabetes, such as neuropathy, nephropathy, retinopathy, and cataracts.

Inhibition of ALR2 is therefore a key therapeutic strategy to prevent or mitigate these debilitating complications. Over the years, numerous ARIs have been developed, though many have faced challenges in clinical trials related to efficacy and adverse effects, often stemming from a lack of selectivity over the related enzyme aldehyde reductase (ALR1). This has spurred the development of novel, potent, and selective ARIs, such as this compound.

This compound: A Potent and Selective Aldose Reductase Inhibitor

This compound is a novel, non-acidic aldose reductase inhibitor belonging to the rhodanine class of compounds. Its design incorporates a p-hydroxybenzylidene functional group, which has been shown to confer high inhibitory potency.[1]

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory activity of this compound against rat aldose reductase (ALR2) and its selectivity over rat aldehyde reductase (ALR1).

| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (ALR1 IC50 / ALR2 IC50) | Reference |

| This compound | rat ALR2 | 27 | 8.44 | [1] |

| This compound | rat ALR1 | 228 | [1] |

Note: Lower IC50 values indicate higher potency. A higher selectivity index indicates a greater selectivity for ALR2 over ALR1.

Pharmacokinetic Profile

Specific pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not yet publicly available in the reviewed literature. However, the non-acidic nature of this compound is a deliberate design feature intended to improve its pharmacokinetic properties compared to earlier generations of acidic ARIs, which often suffered from poor oral bioavailability.[1] Further in vivo studies are required to fully characterize the pharmacokinetic profile of this compound.

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the evaluation of aldose reductase inhibitors like this compound.

In Vitro Aldose Reductase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against aldose reductase.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against aldose reductase.

Materials:

-

Partially purified or recombinant aldose reductase (e.g., from rat lens or human recombinant)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

-

DL-Glyceraldehyde (substrate)

-

Sodium phosphate buffer (pH 6.2)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a stock solution of aldose reductase in sodium phosphate buffer. The final concentration should be determined empirically to provide a linear reaction rate for at least 5-10 minutes.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

-

Sodium phosphate buffer (to final volume)

-

NADPH (final concentration ~0.1 mM)

-

Test compound at various concentrations (typically a serial dilution) or solvent control.

-

-

Enzyme Addition: Add the aldose reductase solution to the reaction mixture and incubate for a pre-determined time (e.g., 5 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde (final concentration ~10 mM).

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) for 5-10 minutes at 37°C. The rate of decrease in absorbance is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (enzyme activity) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Efficacy in a Diabetic Neuropathy Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an aldose reductase inhibitor in a streptozotocin (STZ)-induced diabetic rat model, a common model for studying diabetic neuropathy.

Objective: To assess the ability of a test compound to prevent or reverse the development of diabetic neuropathy in a rodent model.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Test compound (e.g., this compound) formulated for oral administration

-

Apparatus for measuring nerve conduction velocity (NCV)

-

Apparatus for assessing thermal or mechanical hyperalgesia (e.g., hot plate, von Frey filaments)

Procedure:

-

Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in citrate buffer. Control animals receive an injection of citrate buffer only. Confirm diabetes by measuring blood glucose levels; rats with glucose levels >250 mg/dL are considered diabetic.

-

Treatment Groups: Divide the diabetic animals into at least two groups:

-

Diabetic control group (receiving vehicle)

-

Diabetic treatment group (receiving the test compound at a specific dose)

-

A non-diabetic control group is also included.

-

-

Drug Administration: Administer the test compound or vehicle daily by oral gavage for a specified period (e.g., 4-8 weeks), starting either before the onset of neuropathy (preventive study) or after its establishment (reversal study).

-

Assessment of Neuropathy:

-

Nerve Conduction Velocity (NCV): At the end of the treatment period, measure motor and sensory NCV in the sciatic or tail nerve under anesthesia. A decrease in NCV is a hallmark of diabetic neuropathy.

-

Behavioral Tests: Assess sensory deficits by measuring the response to thermal or mechanical stimuli. Diabetic animals typically exhibit hyperalgesia (increased sensitivity to pain).

-

-

Biochemical Analysis: At the end of the study, collect tissues such as the sciatic nerve and lens to measure sorbitol accumulation. A reduction in tissue sorbitol levels in the treated group compared to the diabetic control group indicates target engagement.

-

Data Analysis: Compare the NCV, behavioral responses, and tissue sorbitol levels between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

The following diagrams illustrate key concepts and workflows related to aldose reductase and its inhibitors.

Caption: The Polyol Pathway and the inhibitory action of this compound.

References

Methodological & Application

Application Notes and Protocols for Alr2-IN-2: In Vitro Aldose Reductase Inhibition Assays

Introduction

Aldose reductase (ALR2; EC 1.1.1.21) is a key enzyme in the polyol pathway that catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2][3] Under normoglycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[2][4] The resulting accumulation of intracellular sorbitol leads to osmotic stress, while the increased consumption of NADPH depletes cellular antioxidant reserves, contributing to oxidative stress.[1][3] These processes are implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[5] Consequently, inhibition of ALR2 is a promising therapeutic strategy for the prevention and management of these complications.[5]

Alr2-IN-2 (also known as compound 5f) is an investigational potent aldose reductase inhibitor that has demonstrated stable interaction with the ALR2 enzyme in computational studies.[2][6] These application notes provide detailed protocols for the in vitro evaluation of this compound and other potential ALR2 inhibitors.

Signaling Pathway of Aldose Reductase and Consequences of Inhibition

Under hyperglycemic conditions, the increased activity of aldose reductase initiates a cascade of cellular events. The inhibition of ALR2 by compounds such as this compound aims to mitigate these downstream pathological effects.

Caption: The Polyol Pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Inhibitory Activity of Aldose Reductase Inhibitors

The inhibitory potency of ALR2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While the specific IC50 value for this compound is not publicly available, the following table presents data for other known potent ALR2 inhibitors for comparative purposes.

| Compound | IC50 (µM) | Source Organism for ALR2 | Reference |

| Epalrestat | 0.098 | Human Lens | [7] |

| Sorbinil | 3.45 | Rat Lens | [8] |

| Nifedipine | 2.5 | Human (recombinant) | [8] |

| Agnuside | 0.0224 | Human Lens | [7] |

| Eupalitin-3-O-galactoside | 0.0273 | Human Lens | [7] |

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)

This protocol is based on the general method of spectrophotometrically measuring the decrease in NADPH absorbance and can be adapted from commercially available kits, such as the one used for the experimental validation of this compound.[6][7][9]

Objective: To determine the in vitro inhibitory activity of this compound on aldose reductase by measuring the rate of NADPH oxidation.

Materials:

-

Recombinant human aldose reductase (or tissue extracts, e.g., from rat lens)[9]

-

NADPH

-

DL-glyceraldehyde (substrate)[9]

-

Phosphate buffer (0.067 M, pH 6.2)[9]

-

This compound (and other test compounds)

-

Reference inhibitor (e.g., Epalrestat)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute with the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

-

Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

-

Prepare the enzyme solution by diluting the aldose reductase stock in cold phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, set up the following reactions in triplicate:

-

Test wells: Add assay buffer, enzyme solution, NADPH solution, and the test compound (this compound) at various concentrations.

-

Positive control wells: Add assay buffer, enzyme solution, NADPH solution, and the reference inhibitor (e.g., Epalrestat).

-

Enzyme control wells (100% activity): Add assay buffer, enzyme solution, NADPH solution, and vehicle (DMSO).

-

Blank wells: Add assay buffer, NADPH solution, and the test compound (at the highest concentration) but no enzyme. This is to control for non-enzymatic degradation of NADPH.

-

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells except the blank.

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔA340/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of enzyme control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro aldose reductase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polyol pathway - Wikipedia [en.wikipedia.org]

- 5. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for a Novel Aldose Reductase 2 (ALR2) Inhibitor in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of a novel Aldose Reductase 2 (ALR2) inhibitor in various cell culture-based assays. The protocols outlined below are designed to assist researchers in characterizing the efficacy, selectivity, and cellular effects of the inhibitor.

Introduction

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1] This pathway converts glucose to sorbitol, and the subsequent accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[2][3] ALR2 activation can lead to osmotic stress, the production of advanced glycation end products (AGEs), and the activation of inflammatory signaling pathways like NF-κB.[4] Therefore, inhibiting ALR2 is a promising therapeutic strategy for mitigating these complications.[5][6]

This document provides detailed protocols for evaluating a novel ALR2 inhibitor in cell culture, including methods for determining its inhibitory activity, assessing cellular toxicity, and investigating its effects on downstream signaling pathways.

Data Presentation

Table 1: In Vitro ALR2 Inhibitory Activity

| Compound | Target | IC50 (µM) | Inhibition Type | Selectivity Index (ALR1/ALR2) |

| Novel ALR2 Inhibitor | ALR2 | User-determined | User-determined | User-determined |

| Epalrestat (Reference) | ALR2 | ~0.098[4] | Non-competitive | Moderate |

| Sorbinil (Reference) | ALR2 | Variable | Uncompetitive | Low[4] |

| Fidarestat (Reference) | ALR2 | Variable | Uncompetitive | High |

Note: IC50 values and inhibition types are highly dependent on the specific assay conditions. The selectivity index is a crucial parameter to determine the specificity of the inhibitor for ALR2 over the homologous enzyme Aldehyde Reductase (ALR1).[7]

Table 2: Recommended Concentration Range for Cell-Based Assays

| Assay Type | Cell Line Example | Recommended Concentration Range | Incubation Time |

| Cytotoxicity Assay (MTT) | ARPE-19 (retinal pigment epithelial) | 0.1 - 100 µM | 24 - 72 hours |

| Sorbitol Accumulation Assay | Human Lens Epithelial Cells (HLE-B3) | 0.1 - 50 µM | 24 - 48 hours |

| NF-κB Activation Assay | THP-1 (monocytes) or similar | 1 - 25 µM | 6 - 24 hours |

| VEGF Expression Analysis | ARPE-19, Müller Cells | 1 - 25 µM | 24 - 48 hours |

Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

Experimental Protocols

ALR2 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the novel ALR2 inhibitor.

Materials:

-

Recombinant human ALR2 enzyme

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Potassium phosphate buffer (pH 6.2)

-

Novel ALR2 inhibitor

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the novel ALR2 inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add potassium phosphate buffer, NADPH, and varying concentrations of the inhibitor.

-

Add the recombinant ALR2 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the ALR2 inhibitor on a chosen cell line.

Materials:

-

ARPE-19 cells (or other relevant cell line)

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)[4]

-

Novel ALR2 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 2.5 × 10⁴ cells/well and allow them to adhere overnight.[4]

-

Remove the medium and add fresh medium containing serial dilutions of the novel ALR2 inhibitor (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Sorbitol Accumulation Assay

This protocol measures the ability of the ALR2 inhibitor to reduce high glucose-induced sorbitol accumulation in cells.

Materials:

-

Human Lens Epithelial Cells (HLE-B3) or other suitable cells

-

Cell culture medium with normal glucose (5.5 mM) and high glucose (30-55 mM)

-

Novel ALR2 inhibitor

-

Lysis buffer

-

Sorbitol assay kit (commercially available)

Procedure:

-

Culture cells to near confluency in normal glucose medium.

-

Pre-treat the cells with various concentrations of the novel ALR2 inhibitor for 2 hours.

-

Replace the medium with high glucose medium containing the respective inhibitor concentrations.

-

Incubate for 24 to 48 hours.

-

Wash the cells with PBS and lyse them.

-

Measure the intracellular sorbitol concentration using a sorbitol assay kit according to the manufacturer's instructions.

-

Normalize the sorbitol concentration to the total protein content of each sample.

Signaling Pathways and Experimental Workflows

Caption: ALR2 signaling pathway under hyperglycemic conditions.

Caption: General experimental workflow for cell culture studies.

Caption: Logic of ALR2 inhibition in mitigating high glucose-induced cell damage.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Alr2-IN-2 (Aldose Reductase Inhibitor) in In Vivo Animal Models

Disclaimer: The specific compound "Alr2-IN-2" is not found in publicly available scientific literature. Therefore, these application notes and protocols are based on established aldose reductase inhibitors (ARIs) with extensive in vivo data, such as Epalrestat , and are intended to serve as a representative guide for researchers working with novel ARIs targeting aldose reductase (Alr2).

Introduction

Aldose reductase (ALR2; EC 1.1.1.21) is a key enzyme in the polyol pathway that catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of sorbitol, causing osmotic stress, and contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cardiopathy.[1][2] Aldose reductase inhibitors (ARIs) are a class of drugs that block this pathway and have been investigated for the treatment of these complications.[3] This document provides detailed protocols and application notes for the in vivo evaluation of ARIs in animal models of diabetes.

Mechanism of Action and Signaling Pathway

Under normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase to glucose-6-phosphate to enter the glycolysis pathway. However, in a state of hyperglycemia, hexokinase becomes saturated, and the excess glucose is shunted to the polyol pathway, where it is converted to sorbitol by aldose reductase.[3] This process consumes NADPH, a critical cofactor for glutathione reductase, leading to increased oxidative stress.[1] The accumulation of sorbitol also causes osmotic stress within cells. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH). The accumulation of fructose and its metabolites can lead to the formation of advanced glycation end products (AGEs). The activation of the polyol pathway has been linked to the activation of protein kinase C (PKC) and the transcription factor nuclear factor-kappaB (NF-κB), which are involved in inflammatory and profibrotic signaling.[4] ARIs competitively inhibit aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.[5]

Caption: Signaling pathway of Aldose Reductase in diabetic complications.

In Vivo Dosage and Administration

The appropriate dosage and route of administration for an ARI will depend on the specific compound's pharmacokinetic and pharmacodynamic properties, as well as the animal model being used. The following table summarizes dosages from published studies on well-characterized ARIs.

| Aldose Reductase Inhibitor | Animal Model | Dosage | Route of Administration | Treatment Duration | Reference |

| Epalrestat | db/db mice | 50 mg/kg/day | Oral gavage | 8 weeks | [6] |

| Epalrestat | Streptozotocin (STZ)-induced diabetic rats | 0.25, 0.50, 1, and 5 mg/kg/day | Oral gavage | 8 weeks | [7] |

| Epalrestat | STZ-induced diabetic rats | 50 mg/kg/day | Oral gavage | 4 weeks | [8] |

| Zopolrestat | STZ-induced diabetic rats | 25 mg/kg, twice daily | Intragastric (i.g.) or Intraperitoneal (i.p.) | 5 days | [9] |

| Zopolrestat | Dogs | 50, 100, and 200 mg/kg/day | Oral | 1 year | [10] |

| Analogue of Zopolrestat | STZ-induced diabetic rats | 10 mg/kg and 25 mg/kg | Oral | Acute | [11] |

Experimental Protocols

A commonly used model for type 1 diabetes is the streptozotocin (STZ)-induced diabetic rat.[7][8]

-

Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old, 200-250 g).

-

Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

-

Induction of Diabetes:

-

Fast the rats overnight.

-

Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).

-

Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg body weight).

-

Administer 5% glucose solution to the drinking water for the first 24 hours post-STZ injection to prevent initial drug-induced hypoglycemia.

-

-

Confirmation of Diabetes:

-

Measure blood glucose levels from the tail vein 72 hours after STZ injection.

-

Rats with fasting blood glucose levels > 250 mg/dL are considered diabetic and are included in the study.

-

-

Group 1: Non-diabetic Control: Healthy rats receiving the vehicle.

-

Group 2: Diabetic Control: STZ-induced diabetic rats receiving the vehicle.

-

Group 3: ARI-Treated Diabetic Group(s): STZ-induced diabetic rats receiving the ARI at various doses.

-

Group 4 (Optional): Positive Control: STZ-induced diabetic rats receiving a known ARI (e.g., Epalrestat).

-

Treatment Administration: Administer the ARI or vehicle daily via the chosen route (e.g., oral gavage) for the duration of the study (typically 4-8 weeks).[7][8]

-

Neuropathy Assessment:

-

Nerve Conduction Velocity (NCV): Measure motor and sensory NCV in the sciatic or tail nerve at the beginning and end of the treatment period.

-

Behavioral Tests: Assess thermal and mechanical hyperalgesia using tests such as the hot plate test and von Frey filament test.[7]

-

-

Biochemical Analysis:

-

At the end of the study, euthanize the animals and collect blood and tissues (e.g., sciatic nerve, lens, kidney, heart).

-

Measure sorbitol levels in tissues using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Assess markers of oxidative stress (e.g., malondialdehyde, glutathione levels) in tissue homogenates.[7]

-

Measure levels of inflammatory markers such as TNF-α and IL-1β in tissue homogenates.[7]

-

-

Histopathological Examination:

-

Perform histological analysis of relevant tissues (e.g., sciatic nerve, kidney) to assess for morphological changes.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating an ARI in a diabetic animal model.

Caption: Experimental workflow for in vivo testing of an Alr2 inhibitor.

Conclusion

The successful in vivo evaluation of a novel aldose reductase inhibitor requires careful planning and execution of experiments in relevant animal models of diabetic complications. The protocols and data presented here, based on established ARIs, provide a solid foundation for researchers to design and conduct their own studies. It is crucial to optimize the dosage and administration route for each new compound and to include a comprehensive set of endpoints to thoroughly assess its efficacy and mechanism of action.

References

- 1. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Epalrestat - Wikipedia [en.wikipedia.org]

- 6. The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pain Allaying Epalrestat-Loaded Lipid Nanoformulation for the Diabetic Neuropathic Pain Interventions: Design, Development, and Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epalrestat, an Aldose Reductase Inhibitor, Restores Erectile Function in Streptozocin-induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Bioavailability, multiple-dose pharmacokinetics, and biotransformation of the aldose reductase inhibitor zopolrestat in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alr2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alr2-IN-2 is a potent and selective inhibitor of Aldose Reductase (ALR2), an enzyme pivotal in the polyol pathway.[1][2][3] Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol. This process, when overactivated, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3] this compound serves as a valuable research tool for investigating the roles of ALR2 in these disease processes and for the development of potential therapeutic agents. These application notes provide detailed protocols for the solubilization and use of this compound in common research applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₁FN₂O₂S₂ | MedchemExpress |

| Molecular Weight | 358.41 g/mol | [2] |

| IC₅₀ (rat ALR2) | 22-27 nM | [2][3] |

| IC₅₀ (rat ALR1) | 116-228 nM | [2][3] |

Recommended Solvents and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes recommended solvents for both in vitro and in vivo applications based on available data. It is always recommended to first test solubility on a small scale.

| Application | Recommended Solvent/Formulation | Concentration | Notes |

| In Vitro (Stock Solution) | Dimethyl sulfoxide (DMSO) | Up to 10 mM | For most cell-based assays, it is advisable to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts. |

| In Vivo (Oral Administration) | 0.5% Carboxymethylcellulose (CMC) in water | As required | Prepare a suspension for oral gavage. |

| Polyethylene glycol 400 (PEG400) | As required | Can be used as a vehicle for oral administration. | |

| 0.25% Tween 80 and 0.5% CMC in water | As required | A suspension formulation that can improve bioavailability. | |

| In Vivo (Injection) | 10% DMSO, 90% Corn oil | As required | A common vehicle for subcutaneous or intraperitoneal injections. |

| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | As required | A more complex vehicle that can improve solubility and stability for injections. |

Note: The solubility of this compound in aqueous buffers is low. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer immediately before use.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.358 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

-

Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Aldose Reductase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound on aldose reductase. The assay measures the decrease in NADPH absorbance at 340 nm.

Materials:

-

Recombinant or purified aldose reductase (ALR2)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

-

This compound stock solution (in DMSO)

-

96-well, UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a working solution of this compound by diluting the DMSO stock solution in phosphate buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

NADPH solution (final concentration typically 0.1-0.2 mM)

-

This compound working solution or vehicle control (DMSO in buffer)

-

Aldose reductase enzyme solution

-

-

Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-